2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Descripción
This compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative with a 4-methylphenyl substituent at position 1 and an acetamide group linked to a 2-(trifluoromethyl)phenyl moiety. The pyrazolo[3,4-d]pyrimidinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The 4-methylphenyl group contributes to lipophilicity, while the trifluoromethylphenyl moiety enhances metabolic stability and bioavailability due to the electron-withdrawing effects of the CF₃ group.
Propiedades
IUPAC Name |
2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2/c1-13-6-8-14(9-7-13)29-19-15(10-26-29)20(31)28(12-25-19)11-18(30)27-17-5-3-2-4-16(17)21(22,23)24/h2-10,12H,11H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCOHMZIRKOZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations:
Substituent Effects: Fluorine vs. Trifluoromethyl vs. Benzyl: The trifluoromethyl group in the target compound likely confers higher metabolic stability than the benzyl group in , which is prone to oxidative metabolism.
Core Modifications :
- The chromen-4-one derivative demonstrates that heterocyclic expansions (e.g., fused rings) can increase thermal stability but may complicate synthesis.
- The pyrimidoindole core in introduces a sulfur atom, which could enhance binding to cysteine-rich enzyme active sites.
Pharmacokinetic Predictions: The target compound’s trifluoromethyl group and methylphenyl substituent balance lipophilicity and steric effects, suggesting moderate oral bioavailability.
Research Findings and Limitations
- Activity Data: No direct biological data (e.g., IC₅₀, binding assays) are available for the target compound. However, pyrazolo[3,4-d]pyrimidinones are frequently associated with kinase inhibition (e.g., JAK2, EGFR) .
- Synthetic Feasibility : The synthesis route for and involves Suzuki couplings or acetamide linkages, suggesting the target compound could be synthesized similarly.
- Toxicity : Fluorinated analogs often show reduced toxicity due to enhanced stability, but methyl groups may increase off-target interactions.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
